molecular formula C9H15N3O4 B12109545 Prolylasparagine

Prolylasparagine

Cat. No.: B12109545
M. Wt: 229.23 g/mol
InChI Key: JQOHKCDMINQZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prolylasparagine (molecular formula: C₈H₁₃N₃O₄) is a dipeptide composed of the amino acids proline (C₅H₉NO₂) and asparagine (C₄H₈N₂O₃) linked via a peptide bond. This compound’s rigid proline backbone and polar asparagine side chain contribute to its unique conformational stability, which distinguishes it from other dipeptides.

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

4-amino-4-oxo-2-(pyrrolidine-2-carbonylamino)butanoic acid

InChI

InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)

InChI Key

JQOHKCDMINQZRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolylasparagine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of prolylasparagine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be hydrolyzed by peptidases to release proline and asparagine, which are then utilized in various metabolic pathways . The exact molecular targets and pathways depend on the specific context in which this compound is used.

Comparison with Similar Compounds

Key Observations :

  • This compound exhibits lower solubility than alanylglutamine due to proline’s cyclic structure, which reduces hydrophilicity .
  • Valylasparagine has the lowest solubility, likely due to valine’s hydrophobic branched side chain. Its narrower pH stability range (4–7) limits its utility in alkaline environments .

Biochemical Stability

This compound’s stability in mildly acidic to neutral conditions makes it suitable for studies on peptide degradation in physiological environments. In contrast, alanylglutamine’s superior stability at higher pH levels (6–9) is leveraged in cell culture media to prevent ammonia toxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

While this compound lacks clinical pharmacokinetic data, comparisons with alanylglutamine—a clinically relevant dipeptide—highlight key differences:

Parameter This compound (Hypothetical) Alanylglutamine (Clinical Data)
Oral Bioavailability <10% (predicted) 65–70%
Plasma Half-Life ~30 minutes (in vitro) 2–3 hours
Metabolic Pathway Renal excretion Hydrolysis to alanine/glutamine

Mechanistic Insights :

  • This compound’s low bioavailability stems from poor intestinal absorption of proline-containing peptides .

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